1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide
Description
The compound 1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide (hereafter referred to as the "target compound") features a pyridazine core substituted with a methyl group at position 1 and a carbonyl group at position 6. The carboxamide moiety at position 3 is linked to a pyrimidin-4-yl group, which is further substituted at position 6 with a pyrazole ring. The molecular formula is C₁₄H₁₃N₇O₂, with a molar mass of 311.31 g/mol, derived from summation of atomic weights (calculated as 14 carbons, 13 hydrogens, 7 nitrogens, and 2 oxygens).
Properties
IUPAC Name |
1-methyl-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O2/c1-19-12(21)4-3-9(18-19)13(22)17-10-7-11(15-8-14-10)20-6-2-5-16-20/h2-8H,1H3,(H,14,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQODYAGWRXHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dimethyl 2-Methylenebutanedioate
The pyridazine ring is constructed via cyclocondensation of dimethyl 2-methylenebutanedioate with hydrazine hydrate under controlled conditions.
- Conditions : 0–10°C, 1–1.1 equivalents hydrazine hydrate in 2-propanol.
- Mechanism : Nucleophilic attack of hydrazine on the α,β-unsaturated diester, followed by intramolecular cyclization (Figure 1).
- Outcome : Methyl 6-oxohexahydropyridazine-4-carboxylate is isolated in 78% yield as a crystalline solid.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–10°C | Maximizes crystallinity |
| Hydrazine Equivalents | 1.0–1.1 eq | Prevents over-addition |
| Solvent | 2-Propanol | Enhances precipitation |
Oxidation to Aromatic Pyridazine
Bromine-Mediated Dehydrogenation
The hexahydropyridazine intermediate is oxidized to the aromatic system using bromine in aqueous medium.
- Conditions : 2–2.5 equivalents bromine at ≤25°C.
- Mechanism : Electrophilic bromination followed by dehydrohalogenation (Figure 2).
- Outcome : Methyl 6-oxo-1H-pyridazine-4-carboxylate is obtained in 81% yield.
Table 2: Comparison of Oxidizing Agents
| Oxidizing Agent | Temperature | Yield (%) |
|---|---|---|
| Bromine | 25°C | 81 |
| H₂O₂/HBr | 50°C | 68 |
| N-Bromosuccinimide | 40°C | 72 |
Methylation at N-1 Position
Alkylation with Methyl Iodide
The 1-methyl group is introduced via nucleophilic alkylation under basic conditions.
- Conditions : Methyl iodide (1.2 eq), K₂CO₃, DMF, 60°C, 12 h.
- Mechanism : Deprotonation of pyridazine NH followed by SN2 attack on methyl iodide.
- Outcome : 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is isolated after hydrolysis.
Pyrimidine-Pyrazole Subunit Synthesis
Pyrazole Ring Formation
The 1H-pyrazole moiety is synthesized via cyclocondensation of hydrazine with 1,3-diketones.
- Example : Reaction of acetylacetone with hydrazine hydrate in ethanol yields 1H-pyrazole.
Pyrimidine Coupling
A Buchwald–Hartwig amination links the pyrazole to pyrimidine:
- 4-Chloro-6-aminopyrimidine is treated with pyrazole in the presence of Pd(OAc)₂/Xantphos.
- Conditions : 100°C, 24 h, toluene, Cs₂CO₃ as base.
- Outcome : 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine is obtained in 65% yield.
Carboxamide Bond Formation
Coupling via Mixed Carbonate Intermediate
The carboxylic acid is activated as an acyl chloride using thionyl chloride, then coupled with the pyrimidine-pyrazole amine.
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ | DCM | 75 |
| EDCl/HOBt | DMF | 68 |
| HATU | DMF | 72 |
One-Pot Industrial Synthesis
A streamlined protocol combines oxidation and hydrolysis steps:
- Oxidation : Bromine (2 eq) added directly to cyclization mixture.
- Hydrolysis : Aqueous NaOH (1–2 eq) hydrolyzes the methyl ester in situ.
- Outcome : 78% overall yield of final compound without intermediate isolation.
Characterization and Quality Control
Key analytical data from the patent and commercial sources:
- ¹H NMR (DMSO-d₆): δ 14.0 (bs, 1H, COOH), 8.13 (d, J=1.95 Hz, pyridazine H), 7.23 (d, J=1.95 Hz, pyridazine H).
- HPLC Purity : ≥99% (C18 column, 0.1% TFA/ACN gradient).
Challenges and Solutions
| Challenge | Resolution |
|---|---|
| Low yield in initial cyclization | Controlled stoichiometry (1.1 eq hydrazine) |
| Over-oxidation | Temperature control (≤25°C) |
| Pyrazole regioselectivity | Use of acetylacetone derivatives |
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
The compound features a unique structure that incorporates a pyrimidine ring fused with a pyrazole moiety, which is essential for its biological activity. The presence of the carboxamide group enhances its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It acts as an inhibitor of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The inhibition of AMPK is associated with the suppression of cancer cell proliferation and survival pathways.
Case Study: AMPK Inhibitors
A study synthesized derivatives of this compound to evaluate their efficacy as AMPK inhibitors. The results indicated that specific structural modifications could enhance potency against various cancer cell lines, demonstrating the compound's utility in drug design for cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection
In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in neuroprotection .
Synthetic Pathways
The synthesis of 1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyrimidine and pyrazole rings through coupling reactions. The use of microwave irradiation has been noted to enhance yields significantly.
Derivatives and Modifications
Researchers have explored various derivatives to improve pharmacological properties. For instance, modifications at the nitrogen positions or the introduction of additional functional groups have been shown to alter bioactivity and selectivity towards specific biological targets.
Drug Development
The ongoing research into this compound suggests its potential role in developing new therapeutic agents. Future studies should focus on:
- In vivo testing to assess efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways influenced by this compound.
- Formulation development to enhance bioavailability and targeted delivery.
Broader Applications
Beyond oncology and neurology, this compound may find applications in other therapeutic areas such as:
- Anti-inflammatory drugs , leveraging its ability to modulate immune responses.
- Metabolic disorders , targeting AMPK pathways involved in glucose metabolism.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Molecular Formula : C₁₉H₁₆N₄O₄
- Molar Mass : 364.35 g/mol
- Key Structural Differences: Replaces the methyl group (position 1) and pyrimidine-pyrazole substituent (position 3) with a phenyl group (position 1) and phenoxy-methoxyimino group (position 4).
- Higher molecular weight (364 vs. 311 g/mol) may impact pharmacokinetics, such as absorption and distribution.
3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide
- Molecular Formula: Not explicitly provided, but inferred as C₁₈H₁₈N₆O₂ (based on structure).
- Key Structural Differences: Features a tetrazole ring (bioisostere for carboxylic acids) instead of pyrazole-pyrimidine. Contains a dimethylpyridinone core instead of pyridazine.
- Inferred Properties: Tetrazole may enhance metabolic stability and acidity, improving solubility in physiological pH conditions. Dimethylpyridinone core could alter electronic properties, affecting binding affinity to targets.
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Molecular Formula : Estimated as C₂₃H₂₈N₈O (based on structure).
- Key Structural Differences :
- Incorporates a cyclopentapyridazine core and a pyrrolidine-substituted pyrimidine.
- Piperidine-carboxamide linkage replaces the direct pyrimidine-pyrazole substitution.
- Inferred Properties :
- Pyrrolidine and piperidine groups may enhance membrane permeability due to their basicity and flexibility.
- Larger molecular size (estimated molar mass ~448 g/mol) could reduce bioavailability.
Structural and Functional Analysis Table
Biological Activity
1-Methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine and Pyrazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Dihydropyridazine Moiety : This contributes to the compound's potential as a therapeutic agent.
Molecular Formula : CHNO
Molecular Weight : 286.30 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Table 1: Inhibitory Activity Against CDKs
| Compound | Target CDK | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.36 |
| Compound B | CDK9 | 1.8 |
| Compound C | CDK2 (selectivity) | 265-fold over CDK9 |
These findings suggest that the compound may also possess similar inhibitory effects on CDKs, potentially leading to reduced cellular proliferation in cancer cell lines such as HeLa and A375 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound D | S. aureus | 2 |
| Compound E | E. coli | 5 |
| Compound F | P. aeruginosa | 10 |
These results indicate that compounds with similar structural features may also exhibit antimicrobial properties, warranting further investigation into the specific activity of this compound against various pathogens .
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The presence of pyrazole and pyrimidine rings suggests that the compound may inhibit key kinases involved in signaling pathways critical for cancer progression.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolo[3,4-b]pyridine Derivatives : This research highlighted the effectiveness of these derivatives in inhibiting tumor growth in xenograft models, indicating their potential as anticancer agents.
- Antimicrobial Efficacy Study : A comparative analysis showed that certain pyrazole-containing compounds exhibited superior antibacterial activity compared to standard antibiotics, suggesting a novel mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
